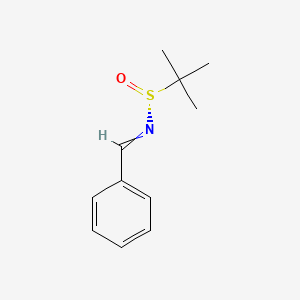

(R)-N-benzylidene-2-methylpropane-2-sulfinamide

Description

Propriétés

IUPAC Name |

(R)-N-benzylidene-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEXSXPVKHWNOZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of (R)-N-benzylidene-2-methylpropane-2-sulfinamide

[1]

Executive Summary

(R)-N-benzylidene-2-methylpropane-2-sulfinamide (CAS: 186249-76-3) is a chiral sulfinimine derived from the condensation of benzaldehyde and (R)-tert-butanesulfinamide. It serves as a versatile electrophile in asymmetric synthesis, enabling the production of chiral

Structural Characterization & Physicochemical Properties[1]

Chemical Identity

The molecule features a stereogenic sulfur atom bonded to a tert-butyl group and an imine nitrogen.[1] The "R" designation refers strictly to the configuration at the sulfur center.

| Property | Data |

| IUPAC Name | (R)-N-benzylidene-2-methylpropane-2-sulfinamide |

| Common Name | (R)-Ellman’s Imine (Benzaldehyde derivative) |

| CAS Number | 186249-76-3 |

| Molecular Formula | C |

| Molecular Weight | 209.31 g/mol |

| Chirality | Sulfur-stereogenic (R-configuration) |

| Imine Geometry | Exclusively (E)-isomer (thermodynamically favored) |

Physical State & Stability[4]

-

Appearance: Typically isolated as a viscous, colorless-to-pale-yellow oil or a low-melting crystalline solid, depending on purity.

-

Solubility: Highly soluble in polar aprotic solvents (THF, DCM, EtOAc) and non-polar solvents (Toluene).

-

Stability: The sulfinimine linkage is hydrolytically more stable than N-sulfonyl imines but sensitive to prolonged exposure to moisture. It should be stored under an inert atmosphere (N

or Ar) at 0–4°C.

Synthetic Methodology: The Ti(OEt) Protocol[5]

The most robust synthesis utilizes Titanium(IV) ethoxide [Ti(OEt)

Reaction Mechanism

The condensation proceeds via nucleophilic attack of the sulfinamide nitrogen on the aldehyde carbonyl, activated by titanium coordination. The bulky tert-butyl group dictates the formation of the (E)-isomer to minimize steric repulsion with the phenyl ring.

Experimental Protocol (Standard Scale)

Reagents:

-

Benzaldehyde (1.0 equiv)[2]

-

(R)-tert-butanesulfinamide (1.05 equiv)

-

Ti(OEt)

(2.0 equiv) -

Solvent: Anhydrous THF (0.5 M concentration relative to aldehyde)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar under nitrogen atmosphere.

-

Dissolution: Add (R)-tert-butanesulfinamide and benzaldehyde to anhydrous THF.

-

Catalyst Addition: Add Ti(OEt)

dropwise to the stirring solution at room temperature. The solution may turn slightly yellow. -

Reaction: Stir the mixture at ambient temperature (or mild heat, 50°C) for 6–12 hours. Monitor conversion by TLC or LC-MS.

-

Quenching: Once complete, pour the reaction mixture into an equal volume of brine (saturated NaCl) with vigorous stirring. A thick titanium oxide precipitate will form.

-

Workup: Filter the suspension through a pad of Celite to remove titanium salts. Wash the filter cake with EtOAc.

-

Purification: Dry the filtrate over Na

SO

Synthesis Workflow Diagram

Figure 1: Operational workflow for the Ti(OEt)

Reactivity & Asymmetric Induction

The core value of this intermediate lies in its ability to undergo diastereoselective nucleophilic additions.

The Stereochemical Model (Zimmerman-Traxler)

When a nucleophile (e.g., Grignard reagent, RMgX) attacks the sulfinimine, the reaction proceeds through a highly ordered, six-membered chair-like transition state.

-

Chelation Control: The Magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen.

-

Facial Selectivity: The bulky tert-butyl group occupies the equatorial position, forcing the phenyl group into an axial or pseudo-axial orientation that dictates the approach of the nucleophile.

-

Outcome: Attack occurs from the Re-face (relative to the C=N bond) for (R)-sulfinimines, yielding the (

,

Nucleophilic Addition Protocol

Reagents: Organomagnesium (RMgBr) or Organolithium (RLi). Solvent: Non-coordinating solvents like DCM or Toluene are often preferred over THF for the addition step to maximize the tightness of the chelated transition state.

Stereochemical Pathway Diagram

Figure 2: Mechanistic pathway showing the chelation-controlled addition and subsequent deprotection.

Deprotection & Recovery

The sulfinyl group is easily cleaved to reveal the free amine.

-

Conditions: 4M HCl in Dioxane or MeOH at room temperature.

-

By-products: The tert-butanesulfinyl moiety is converted to sulfinic esters or SO

, allowing for clean isolation of the amine hydrochloride salt.

Applications in Drug Development

This specific intermediate is a gateway to chiral

-

Cetirizine derivatives: Antihistamines requiring high enantiopurity.

-

NPS R-568: A calcimimetic agent.

-

Crizotinib: Synthesis of the chiral ethyl amine fragment.

References

-

Ellman, J. A., et al. (1999).[3] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry.

-

Ellman, J. A. (2003). "Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

-

Organic Syntheses. (2005). "Synthesis of (R)-tert-Butanesulfinamide." Org.[4][5] Synth. Vol. 82, p. 157.

Sources

- 1. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. lib.ysu.am [lib.ysu.am]

- 4. Explore (R)-(+)-2-Methyl-2-propanesulfinamide: a key role in chiral chemical synthesis_Chemicalbook [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Ellman’s Chiral Auxiliary and the Asymmetric Synthesis of Amines via Sulfinyl Imines

Abstract

The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as a vast number of pharmaceuticals contain stereogenic amine centers.[1] This guide provides an in-depth technical overview of one of the most robust and widely adopted methodologies in this field: the use of tert-butanesulfinamide, commonly known as Ellman's chiral auxiliary. We will explore the fundamental principles of this auxiliary, the synthesis and reactivity of the derived N-sulfinyl imines, and their application in the diastereoselective synthesis of a broad spectrum of chiral amines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for asymmetric synthesis.

Introduction: The Power of Chiral Auxiliaries in Amine Synthesis

The synthesis of enantiomerically pure amines is of paramount importance, given that greater than 75% of drugs and drug candidates incorporate amine functionality.[1] Chiral auxiliaries have emerged as a powerful strategy to control stereochemistry during carbon-nitrogen bond formation. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, capable of inducing high stereoselectivity in subsequent reactions, and readily removable under mild conditions without racemization of the product.

In 1997, Jonathan A. Ellman and his coworkers introduced tert-butanesulfinamide, a chiral auxiliary that has since become a mainstay in asymmetric amine synthesis.[1] This auxiliary provides a practical and highly effective solution for the preparation of chiral amines through the formation and subsequent reaction of N-sulfinyl imines. The sulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic addition and providing high diastereofacial selectivity.[1][2]

Ellman's Chiral Auxiliary: tert-Butanesulfinamide

tert-Butanesulfinamide, or 2-methyl-2-propanesulfinamide, is an organosulfur compound that possesses a stereogenic sulfur atom.[3] Both the (R)- and (S)-enantiomers are commercially available, providing access to either enantiomer of the desired amine product.[3]

Synthesis of Enantiopure tert-Butanesulfinamide

A highly practical and scalable two-step synthesis of enantiomerically pure tert-butanesulfinamide was developed by Ellman, which has enabled its widespread use.[1][4] The process begins with the catalytic asymmetric oxidation of the inexpensive starting material, di-tert-butyl disulfide.[1] This is followed by the cleavage of the resulting thiosulfinate's disulfide bond with lithium amide in ammonia to afford the desired tert-butanesulfinamide with a high enantiomeric excess.[1]

N-Sulfinyl Imines: Versatile Chiral Intermediates

The cornerstone of this methodology lies in the formation of N-sulfinyl imines (also referred to as tert-butanesulfinimines) from the condensation of tert-butanesulfinamide with aldehydes or ketones.[5] These intermediates are significantly more resistant to hydrolysis than typical imines, yet exhibit enhanced reactivity towards nucleophiles.[3]

Synthesis of N-Sulfinyl Imines

The direct condensation of tert-butanesulfinamide with carbonyl compounds is a straightforward and high-yielding process.[4] The choice of dehydrating agent is crucial and depends on the reactivity of the carbonyl compound.

-

For Aldehydes : Lewis acidic dehydrating agents such as magnesium sulfate (MgSO₄) or copper(II) sulfate (CuSO₄) are commonly employed.[5][6] The CuSO₄-mediated procedure is particularly effective for a wide array of aldehydes, including those that are sterically demanding.[5]

-

For Ketones and Unreactive Aldehydes : For less reactive carbonyl compounds, such as ketones or hindered aldehydes like pivaldehyde, a more Lewis acidic reagent like titanium(IV) ethoxide (Ti(OEt)₄) is necessary to achieve high yields.[5][6]

These condensation reactions are operationally simple, scalable, and proceed without racemization of the chiral sulfur center.[4][5] The resulting N-sulfinyl imines are typically formed exclusively as the E-isomer.[5]

Experimental Protocol: Synthesis of an N-Sulfinyl Aldimine

Synthesis of (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide

-

To a flask containing a stir bar, add (R)-tert-butanesulfinamide (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

-

Add freshly distilled benzaldehyde (1.1 eq) to the solution.

-

Add anhydrous copper(II) sulfate (2.0 eq) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄.

-

Wash the Celite® pad with additional CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude N-sulfinyl imine can often be used without further purification. If necessary, purification can be achieved by column chromatography on silica gel, though care must be taken to avoid hydrolysis.[7]

Diastereoselective Additions to N-Sulfinyl Imines

The key to the utility of N-sulfinyl imines is their ability to undergo highly diastereoselective nucleophilic additions to the imine carbon. The bulky tert-butyl group and the stereochemistry at the sulfur atom effectively shield one face of the imine, directing the incoming nucleophile to the opposite face.[8][9]

Mechanism of Stereochemical Induction

The high diastereoselectivity observed in the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to N-sulfinyl imines is rationalized by a Zimmerman-Traxler-type, six-membered chair-like transition state.[10][11] The metal cation chelates to both the nitrogen and oxygen atoms of the sulfinyl group, creating a rigid cyclic intermediate.[10] The bulky tert-butyl group preferentially occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the nucleophile to attack from the less hindered face of the imine.

Visualization of the Proposed Transition State

Caption: Proposed chelated transition state for nucleophilic addition.

Scope of Nucleophiles

A wide variety of nucleophiles can be added to N-sulfinyl imines with high diastereoselectivity, leading to a diverse range of chiral amine products.

| Nucleophile Source | Resulting Amine Product | Typical Diastereomeric Ratios |

| Grignard Reagents (R-MgX) | α-Branched Amines | >90:10 |

| Organolithium Reagents (R-Li) | α-Branched Amines | Variable, often high |

| Enolates | β-Amino Ketones/Esters | Often >95:5 |

| Allenylzinc Reagents | Propargylamines | High |

| Dialkyl Phosphites | α-Aminophosphonates | High |

| Nitromethane (Aza-Henry) | β-Nitroamines | High |

Table 1: Examples of Nucleophilic Additions to N-Sulfinyl Imines and Typical Diastereoselectivities.[12][13]

Experimental Protocol: Diastereoselective Addition of a Grignard Reagent

Synthesis of (R)-N-((S)-1-phenylethyl)-2-methylpropane-2-sulfinamide

-

Dissolve the (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -48 °C in a dry ice/acetonitrile bath.

-

Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq, as a solution in THF) to the stirred solution over 10-15 minutes.

-

Stir the reaction mixture at -48 °C for 4-6 hours, monitoring the progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting sulfinamide can be purified by flash column chromatography.

Cleavage of the Sulfinyl Group

A key advantage of the Ellman auxiliary is its facile removal under mild acidic conditions to afford the free primary amine.[1] Treatment of the sulfinamide product with a stoichiometric amount of a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol or ethanol, cleanly cleaves the N-S bond.[14] This deprotection step proceeds with retention of configuration at the newly formed stereocenter.

Visualization of the Synthetic Workflow

Caption: General workflow for asymmetric amine synthesis.

Applications in Complex Molecule Synthesis

The reliability and high stereoselectivity of the Ellman methodology have led to its widespread application in the synthesis of complex, biologically active molecules and pharmaceuticals.[2][8] It has been instrumental in the synthesis of various natural products, including alkaloids, and in the preparation of key chiral building blocks for drug discovery.[8][9] For instance, this methodology has been applied to the asymmetric synthesis of cetirizine and apremilast.[3][15]

Conclusion

Ellman's tert-butanesulfinamide has proven to be an exceptionally versatile and reliable chiral auxiliary for the asymmetric synthesis of primary amines. The straightforward formation of N-sulfinyl imines, their high reactivity, the excellent diastereoselectivity of nucleophilic additions, and the mild conditions for auxiliary removal have established this methodology as a premier tool for both academic research and industrial drug development. The ability to predictably control the stereochemistry at a nascent amine center makes the Ellman auxiliary an indispensable component of the modern synthetic chemist's toolbox.

References

-

N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

tert-Butanesulfinamide. Wikipedia. [Link]

-

Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society. [Link]

-

Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. [Link]

-

Diastereoselective addition of anisoles to N-tert-butanesulfinyl imines via four-membered lithium cycles. (2009). Chemical Communications. [Link]

-

Davis, F. A., & Zhou, P. (1999). Asymmetric synthesis of amino acids using sulfinimines (thiooxime S-oxides). Chemical Society Reviews. [Link]

-

Synthesis and Applications of tert-Butanesulfinamide. ResearchGate. [Link]

-

Highly Diastereoselective Addition of the Lithium Enolate of A-Diazoacetoacetate to N-Sulfinyl Imines: Enantioselective Synthesis of 2-Oxo and 3-Oxo Pyrrolidines. Amanote Research. [Link]

-

N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

-

Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. (2021). Organic Letters. [Link]

-

Asymmetric Aza-Henry Reactions from N-p-Tolylsulfinylimines. (2005). Organic Letters. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews. [Link]

-

An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. (2025). RSC Publishing. [Link]

-

Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). (2006). Arkivoc. [Link]

-

N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). MDPI. [Link]

-

Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. (2021). MDPI. [Link]

-

Syntheses and Reactions of Sulfinimines. The University of East Anglia. [Link]

-

Myers Chem 115: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. [Link]

-

Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. [Link]

-

Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. (2017). RSC Publishing. [Link]

-

Ellman Auxiliaries for Amine Synthesis. (2024). YouTube. [Link]

-

A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. ResearchGate. [Link]

-

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. (2020). RSC Publishing. [Link]

-

Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. (2025). Science Advances. [Link]

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

-

The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling. (2009). University of Bristol Research Portal. [Link]

-

Asymmetric Transfer Hydrogenation of N-tert-Butylsulfinyl Imines by Hantzsch Esters. Organic Syntheses. [Link]

-

Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. (2019). ACS Publications. [Link]

-

Synthetic Approach toward Enantiopure Cyclic Sulfinamides. (2022). Organic Letters. [Link]

- Preparation of sulfonyl imine compounds.

-

Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. (2023). RSC Publishing. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 6. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 9. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N -( tert -butylsulfinyl)imines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06560C [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bristol.ac.uk [bristol.ac.uk]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Stability of (R)-N-benzylidene-2-methylpropane-2-sulfinamide Under Ambient Conditions

Abstract

(R)-N-benzylidene-2-methylpropane-2-sulfinamide, a derivative of Ellman's auxiliary, is a cornerstone reagent in modern asymmetric synthesis, enabling the stereocontrolled synthesis of chiral amines.[1] The reliability and reproducibility of synthetic procedures employing this auxiliary are intrinsically linked to its purity and stability. This technical guide provides an in-depth analysis of the stability of (R)-N-benzylidene-2-methylpropane-2-sulfinamide under ambient conditions. We explore the principal degradation pathways, including hydrolysis and oxidation, and present a framework for conducting comprehensive stability assessments using forced degradation studies. Detailed, field-tested protocols for stability testing and stereoselective HPLC analysis are provided, alongside recommendations for optimal storage and handling to ensure the long-term integrity of this critical chiral reagent.

Introduction: The Importance of Reagent Integrity in Asymmetric Synthesis

The asymmetric synthesis of chiral amines is a critical endeavor in the development of pharmaceuticals and fine chemicals, with a significant percentage of all drugs containing at least one chiral amine moiety.[2] (R)-N-benzylidene-2-methylpropane-2-sulfinamide, an N-sulfinyl imine derived from (R)-tert-butanesulfinamide, has become an indispensable tool for this purpose.[3] Its utility stems from the ability of the N-tert-butanesulfinyl group to act as a powerful chiral directing group, facilitating highly diastereoselective nucleophilic additions to the imine carbon. The auxiliary can be subsequently cleaved under mild acidic conditions, yielding highly enantioenriched primary amines.[4][5]

The success of these delicate synthetic transformations hinges on the chemical and chiral purity of the starting N-sulfinyl imine. Degradation of the reagent not only reduces the yield of the desired product but can also introduce impurities that complicate purification and, more critically, can compromise the stereochemical outcome of the reaction. Therefore, a thorough understanding of the stability of (R)-N-benzylidene-2-methylpropane-2-sulfinamide under typical laboratory storage and handling conditions (i.e., "ambient conditions") is not merely an academic exercise but a practical necessity for ensuring reproducible and reliable synthetic results. This guide serves as a comprehensive resource for researchers, process chemists, and quality control specialists who work with this and related chiral auxiliaries.

Physicochemical Properties and Potential Degradation Pathways

To understand the stability of (R)-N-benzylidene-2-methylpropane-2-sulfinamide, one must first consider its constituent functional groups: the imine (C=N) bond and the chiral sulfinamide (S=O) group. Both moieties present potential loci for degradation under ambient conditions.

Key Functional Groups and Their Inherent Reactivity:

-

The Imine (Schiff Base): The carbon-nitrogen double bond is susceptible to hydrolysis, particularly in the presence of moisture.[6][7] This reaction is often catalyzed by trace amounts of acid or base and would cleave the molecule into its constituent precursors: benzaldehyde and (R)-2-methylpropane-2-sulfinamide.[6]

-

The Sulfinamide Group: The sulfur atom in a sulfinamide is in a moderate oxidation state and is chiral. It is susceptible to:

-

Oxidation: Oxidizing agents, including atmospheric oxygen over long periods, can potentially oxidize the sulfinamide to the corresponding sulfonamide, an achiral and chemically distinct species.[8][9][10]

-

Epimerization: The stereocenter at the sulfur atom is configurationally stable under normal conditions.[11] However, harsh conditions (e.g., strong acid or base, high temperatures), which are outside the scope of "ambient," could potentially lead to epimerization, eroding the enantiopurity of the auxiliary.[12][13]

-

Based on this analysis, the most probable degradation pathways under ambient conditions are hydrolysis and, to a lesser extent, oxidation .

Diagram of Primary Degradation Pathway: Hydrolysis

The following diagram illustrates the most significant potential degradation route for (R)-N-benzylidene-2-methylpropane-2-sulfinamide under ambient conditions: the hydrolysis of the imine bond.

Caption: Primary degradation pathway via hydrolysis.

Experimental Design for a Comprehensive Stability Study

A robust stability study is designed to identify potential degradants and determine the rate of degradation under defined conditions. For a reagent like (R)-N-benzylidene-2-methylpropane-2-sulfinamide, the study should encompass both long-term ambient storage and accelerated (forced) degradation conditions to rapidly identify vulnerabilities.[14][15][16]

Pillar 1: Long-Term Ambient Stability

-

Objective: To determine the shelf-life of the compound under typical laboratory storage conditions.

-

Rationale: This mimics the real-world scenario of a reagent bottle being stored on a shelf. The key is to monitor for slow degradation over an extended period.

-

Conditions: Samples are stored in containers that are not hermetically sealed (to simulate occasional opening) at controlled room temperature (e.g., 20-25°C) and relative humidity (e.g., 40-60% RH).

-

Timepoints: 0, 3, 6, 12, and 24 months.

Pillar 2: Forced Degradation (Stress Testing)

-

Objective: To rapidly identify the likely degradation products and pathways by subjecting the compound to conditions harsher than ambient.[15][17] This is essential for developing a stability-indicating analytical method—a method that can separate and quantify the intact compound from all its potential degradation products.[18]

-

Rationale: By accelerating degradation, we can quickly predict the compound's vulnerabilities. For example, if significant hydrolysis occurs under acidic/basic stress, we know the imine bond is the primary weak point.

-

Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 40°C.

-

Basic Hydrolysis: 0.1 M NaOH at 40°C.

-

Oxidative Stress: 3% H₂O₂ at room temperature.

-

Thermal Stress: Solid sample at 60°C.

-

Photolytic Stress: Solid sample and solution exposed to UV/Vis light (ICH Q1B guidelines).

-

-

Timepoints: Shorter intervals, such as 0, 2, 4, 8, and 24 hours.

Experimental Workflow Diagram

This diagram outlines the logical flow of a comprehensive stability study, from sample preparation to final analysis and reporting.

Caption: Workflow for a comprehensive stability assessment.

Protocols and Methodologies

Protocol for Forced Degradation Study

This protocol is a self-validating system. A control sample (T₀) and blanks for each condition are critical for accurate interpretation.

-

Initial Characterization (T₀):

-

Accurately weigh ~10 mg of (R)-N-benzylidene-2-methylpropane-2-sulfinamide into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute an aliquot to a working concentration of ~50 µg/mL with the mobile phase.

-

Analyze immediately via the HPLC method described in section 4.2 to establish the initial purity, chiral purity, and retention time.

-

-

Preparation of Stress Samples (in parallel):

-

Acid Hydrolysis: Dissolve 10 mg of the compound in 5 mL of acetonitrile, then add 5 mL of 0.2 M HCl (final concentration 0.1 M HCl). Place in a 40°C water bath.

-

Base Hydrolysis: Dissolve 10 mg of the compound in 5 mL of acetonitrile, then add 5 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Place in a 40°C water bath.

-

Oxidation: Dissolve 10 mg of the compound in 5 mL of acetonitrile, then add 5 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.

-

Thermal Stress: Place ~20 mg of the solid compound in a loosely capped glass vial in a 60°C oven.

-

Photolytic Stress: Spread a thin layer of ~20 mg of the solid compound on a watch glass and place it in a photostability chamber. Prepare a parallel solution sample at 1 mg/mL in acetonitrile.

-

-

Sampling and Analysis:

-

At each timepoint (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress solution.

-

Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

For the thermal stress sample, dissolve ~1 mg of the solid in 10 mL of acetonitrile at each timepoint.

-

Dilute all samples to the working concentration (~50 µg/mL) with the mobile phase and analyze by HPLC.

-

Compare the chromatograms of stressed samples to the T₀ sample and the relevant blank (e.g., heated 0.1 M HCl solution) to identify degradation peaks.

-

Stability-Indicating Chiral HPLC Method

The choice of a chiral column is essential to simultaneously monitor for chemical degradation and stereochemical epimerization.

-

Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

-

Column: CHIRALPAK® IA or similar amylose-based chiral stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Hexane:Isopropanol (IPA):Ethanol (90:5:5, v/v/v).

-

Rationale: This non-polar mobile phase provides good resolution for both the parent compound and its likely, more polar, degradation products (benzaldehyde and the sulfinamide) on a normal-phase chiral column.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.

-

Rationale: This wavelength provides a good response for the aromatic rings in the parent compound and the benzaldehyde degradation product.

-

-

Injection Volume: 10 µL.

-

System Suitability:

-

A resolution factor (Rs) of > 2.0 between the (R)- and potential (S)-enantiomer peaks (if a racemic standard is available or generated via stress testing).

-

Tailing factor (T) for the main peak between 0.8 and 1.5.

-

Relative standard deviation (%RSD) of < 2.0% for six replicate injections of the standard.

-

Data Analysis and Expected Results

The primary output of the stability study is a quantitative assessment of the compound's purity over time and under various stress conditions.

Table 1: Representative Forced Degradation Data

| Stress Condition | Time (hours) | Purity of (R)-Isomer (%) | Major Degradant(s) Identified | Chiral Purity (% ee) |

| Control (T₀) | 0 | 99.8 | N/A | >99.5 |

| 0.1 M HCl, 40°C | 24 | 65.2 | Benzaldehyde, (R)-tert-butanesulfinamide | >99.5 |

| 0.1 M NaOH, 40°C | 24 | 88.1 | Benzaldehyde, (R)-tert-butanesulfinamide | >99.5 |

| 3% H₂O₂, RT | 24 | 98.5 | Minor unknown peak | >99.5 |

| Thermal, 60°C | 24 | 99.6 | None detected | >99.5 |

| Photolytic | 24 | 99.2 | Minor unknown peak | >99.5 |

Interpretation of Results:

-

The data clearly indicate that the compound is most susceptible to acid-catalyzed hydrolysis . This confirms the imine bond as the primary point of instability.

-

The compound shows moderate stability to basic hydrolysis and good stability against oxidation, heat, and light under these test conditions.

-

Critically, no significant loss of enantiomeric excess (% ee) is observed, suggesting the sulfur stereocenter is robust under these conditions.

Factors Affecting Stability: A Logical Relationship Diagram

This diagram shows how key environmental factors can influence the chemical integrity of the sulfinyl imine.

Caption: Relationship between environmental factors and degradation.

Recommendations for Storage and Handling

Based on the intrinsic chemical properties and the results of the stability studies, the following best practices are recommended to maximize the shelf-life and preserve the integrity of (R)-N-benzylidene-2-methylpropane-2-sulfinamide:

-

Storage Container: Store the compound in a tightly sealed, airtight container to minimize exposure to atmospheric moisture. Amber glass vials are preferred to protect against potential long-term light exposure.

-

Atmosphere: For long-term storage (>12 months), consider storing the material under an inert atmosphere (e.g., nitrogen or argon) to displace both moisture and oxygen.

-

Temperature: Refrigeration (2-8°C) is recommended.[19][20] This will slow the rate of any potential hydrolytic or oxidative degradation. Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

-

Handling:

-

Use clean, dry spatulas and glassware to avoid introducing acidic or basic contaminants.

-

Minimize the time the container is open to the laboratory atmosphere.

-

For preparing solutions, use high-purity, anhydrous solvents where appropriate for the subsequent reaction.

-

Conclusion

(R)-N-benzylidene-2-methylpropane-2-sulfinamide is a robust chiral auxiliary that exhibits good stability under proper storage conditions. The primary degradation pathway of concern is the hydrolysis of the imine bond, which is significantly accelerated by the presence of moisture and acidic conditions. The chiral center at the sulfur atom is configurationally stable and not prone to epimerization under typical ambient or moderately stressful conditions. By implementing the storage and handling recommendations outlined in this guide—namely, storing the compound in a tightly sealed container under refrigeration and minimizing exposure to atmospheric moisture—researchers can ensure the high chemical and chiral purity of this reagent, leading to more reliable and reproducible outcomes in asymmetric synthesis.

References

-

García Mancheño, O., & Bolm, C. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 22. [Link]

-

Šimková, A. (2022). Sulfinamide Crossover Reaction and its Application in Ligand Discovery. [Link]

-

García Mancheño, O., & Bolm, C. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. [Link]

-

Ruano, J. L. C., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Synthesis of Sulfonamides by Oxidation of Sulfinamides. Synthesis, 2008(02), 311-312. [Link]

-

Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32943-32967. [Link]

-

Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Al-Zoubi, R. M., & Al-Jammal, M. K. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Arkivoc, 2021(4), 136-200. [Link]

-

Fernández, I., & Khiar, N. (2003). Asymmetric Synthesis of Chiral Sulfoxides. In Patai's Chemistry of Functional Groups. Wiley-VCH. [Link]

-

Young, A. (2008, April 24). Chiral Sulfoxides: Synthesis and Utility. Illinois Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and Use of Chiral Sulfinamides. [Link]

-

Organic Syntheses. (n.d.). A procedure for the preparation of tert-butanesulfinamide. [Link]

-

ResearchGate. (n.d.). N-Sulfinyl Imines. [Link]

-

Wikipedia. (n.d.). N-Sulfinyl imine. [Link]

-

Al-Majnoon, R. A., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. PMC. [Link]

-

MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. [Link]

-

Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

Patel, Y., & Shah, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. [Link]

-

MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. [Link]

-

ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Singh, R., & Kumar, R. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

-

BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

-

Ramachandran, P. V., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2019). Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]

-

PubChem. (n.d.). 2-methyl-N-benzylidene-propane-2-sulfinamide. [Link]

-

Royal Society of Chemistry. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. [Link]

-

Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [Link]

-

MDPI. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. [Link]

Sources

- 1. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 5. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.cuni.cz [dspace.cuni.cz]

- 10. Sulfonamide synthesis by oxidation [organic-chemistry.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. researchgate.net [researchgate.net]

- 14. onyxipca.com [onyxipca.com]

- 15. ajpsonline.com [ajpsonline.com]

- 16. rjptonline.org [rjptonline.org]

- 17. researchgate.net [researchgate.net]

- 18. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tert-Butanesulfinamide - Safety Data Sheet [chemicalbook.com]

- 20. tert-Butanesulfinamide | 146374-27-8 [chemicalbook.com]

Difference between (R)- and (S)-N-benzylidene-2-methylpropane-2-sulfinamide

Topic: Difference between (R)- and (S)-N-benzylidene-2-methylpropane-2-sulfinamide Content Type: In-depth Technical Guide

(R)- vs. (S)-N-benzylidene-2-methylpropane-2-sulfinamide

Executive Summary

In the asymmetric synthesis of chiral amines, N-benzylidene-2-methylpropane-2-sulfinamide (commonly referred to as the Ellman imine or sulfinimine) serves as a linchpin intermediate. The core difference between the (R)- and (S)- isomers is not merely structural; it is functional . They act as divergent stereochemical control elements.

-

The (R)-isomer directs nucleophilic attack to one face of the imine (typically the Si-face in chelated models), yielding one specific diastereomer.

-

The (S)-isomer directs attack to the opposing face (Re-face), yielding the enantiomeric amine after deprotection.

This guide details the mechanistic causality of this differentiation, providing a self-validating workflow for researchers synthesizing

Structural & Physical Foundations

These compounds are chiral sulfinimines derived from the condensation of an aldehyde (benzaldehyde in this specific case) and tert-butanesulfinamide (Ellman’s Auxiliary). The chirality resides at the sulfur atom, which is a stable stereogenic center due to the high barrier of pyramidal inversion.

Comparative Properties

While their scalar physical properties (melting point, NMR shifts in achiral solvents) are identical, their interaction with polarized light and chiral environments differs fundamentally.[1]

| Feature | (R)-Isomer | (S)-Isomer |

| IUPAC Name | (R)-N-benzylidene-2-methylpropane-2-sulfinamide | (S)-N-benzylidene-2-methylpropane-2-sulfinamide |

| Sulfur Configuration | Rectus (Right-handed) | Sinister (Left-handed) |

| Precursor | (R)-(+)-tert-butanesulfinamide | (S)-(-)-tert-butanesulfinamide |

| Facial Selectivity | Directs nucleophiles to the Si-face (typically) | Directs nucleophiles to the Re-face (typically) |

| Primary Utility | Synthesis of (R)-amines (substrate dependent) | Synthesis of (S)-amines (substrate dependent) |

Critical Note: The optical rotation of the imine depends heavily on the aldehyde substituent. Do not rely solely on polarimetry for identification; use the known configuration of the sulfinamide starting material, which is commercially validated.

Mechanistic Divergence: The "Why"

The high diastereoselectivity observed in additions to these imines is not random. It is dictated by the Transition State (TS) geometry . Understanding this allows you to predict and manipulate the outcome.

The Chelated (Closed) Transition State

In non-coordinating solvents (e.g., CH₂Cl₂, Toluene) using organometallics like Grignards or organolithiums, the reaction proceeds via a six-membered, chair-like Zimmerman-Traxler transition state.

-

Coordination: The metal (Mg or Li) coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen.

-

Steric Locking: The bulky tert-butyl group occupies the pseudo-equatorial position to minimize steric strain.

-

Differentiation: This locks the facial exposure. For the (R)-sulfinimine, the Re-face is blocked by the lone pair/axial interactions, forcing the nucleophile to attack from the Si-face.

The Non-Chelated (Open) Transition State

If strongly coordinating solvents (THF, DMF) or additives (HMPA) are used, the metal chelation is disrupted. The reaction proceeds via an open TS, often governed by dipole minimization, which can reverse the stereoselectivity.

Pathway Visualization

The following diagram illustrates how the choice of (R) or (S) auxiliary dictates the stereochemical path.

Figure 1: Divergent stereochemical pathways dictated by sulfur configuration in a chelation-controlled environment.

Experimental Protocols (Self-Validating Systems)

To ensure high diastereoselectivity (dr > 95:5), strict adherence to protocol is required. The following workflow uses Titanium(IV) ethoxide for condensation, as it acts as both a Lewis acid and a water scavenger, driving the equilibrium forward.

Step 1: Condensation (Imine Formation)

Objective: Synthesize (R)-N-benzylidene-2-methylpropane-2-sulfinamide.

Reagents:

-

Benzaldehyde (1.0 equiv)

-

(R)-tert-butanesulfinamide (1.05 equiv)

-

Ti(OEt)₄ (2.0 equiv) [Technical Grade is sufficient]

-

THF (Anhydrous, 0.5 M concentration relative to aldehyde)

Protocol:

-

Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

-

Mixing: Add (R)-tert-butanesulfinamide and benzaldehyde to the flask. Add THF via syringe.[2][3]

-

Activation: Add Ti(OEt)₄ dropwise. The solution typically turns light yellow.

-

Reaction: Stir at room temperature for 12–24 hours. (Monitor via TLC; the imine is usually less polar than the sulfinamide).

-

Quench (Critical): Pour the reaction mixture into a vigorously stirring brine solution. A thick white precipitate (Titanium salts) will form.

-

Workup: Filter through a pad of Celite to remove Ti salts. Wash the cake with EtOAc. Dry organics over Na₂SO₄ and concentrate.

-

Validation: ¹H NMR should show the imine proton singlet around 8.5 ppm.

Step 2: Diastereoselective Addition (Grignard)

Objective: Nucleophilic addition to generate the chiral sulfinamide.[4]

Protocol:

-

Setup: Dissolve the (R)-imine in anhydrous CH₂Cl₂ (DCM). Note: DCM is preferred over Ether/THF for higher diastereoselectivity due to the "closed" transition state mechanism.

-

Cooling: Cool to -48°C (Acetonitrile/Dry Ice bath). Lower temperatures (-78°C) are safer but may be sluggish.

-

Addition: Add the Grignard reagent (e.g., MeMgBr) dropwise.[3]

-

Monitoring: Monitor by TLC. The product is a diastereomerically pure sulfinamide.

-

Validation: Determine diastereomeric ratio (dr) via crude NMR or HPLC before purification.

Step 3: Deprotection

Protocol: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH. This cleaves the N-S bond, yielding the chiral amine hydrochloride salt and volatile sulfur byproducts.

Workflow Visualization

The following diagram outlines the complete decision tree for a researcher choosing between the (R) and (S) auxiliaries.

Figure 2: Synthesis workflow: From auxiliary selection to final chiral amine.

References

-

Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[4] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.[4]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research.

-

Cogan, D. A., Liu, G., Kim, K., Backes, B. J., & Ellman, J. A. (1998). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides. Journal of the American Chemical Society.[4]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.

Sources

History and development of tert-butanesulfinyl imines in medicinal chemistry

Topic: History and Development of tert-Butanesulfinyl Imines in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Process Chemists

Technical Whitepaper | Medicinal Chemistry Division

Executive Summary: The Chiral Amine Challenge

In modern drug discovery, approximately 40% of small-molecule pharmacophores contain chiral amine functionalities. The historical inability to synthesize these motifs with high enantiomeric purity, predictable stereochemistry, and industrial scalability created a significant bottleneck.

This guide details the development and application of

Historical Genesis: From Davis to Ellman

To understand the utility of tert-butanesulfinyl imines, one must understand the limitations they resolved.

The Precursor: p-Toluenesulfinyl Imines (Davis, 1970s)

-

The Innovation: Franklin Davis introduced chiral sulfinimines using p-toluenesulfinamide.

-

The Flaw: The sulfur stereocenter was stereochemically unstable (prone to racemization) and the p-tolyl group made the auxiliary difficult to cleave without affecting sensitive functional groups.

The Breakthrough: tert-Butanesulfinamide (Ellman, 1997)

Jonathan Ellman (UC Berkeley, later Yale) introduced the tert-butyl analogue.

-

Steric Bulk: The bulky tert-butyl group locks the conformation, enhancing stereoselectivity during nucleophilic attacks.

-

Electronic Tuning: The electron-withdrawing nature of the sulfinyl group activates the imine toward nucleophiles (more reactive than standard imines) while preventing racemization at the sulfur center.

-

Cleavage: The tert-butanesulfinyl group is acid-labile, allowing removal with simple HCl/MeOH treatment, yielding the amine salt and volatile byproducts.

Mechanistic Core: The Zimmerman-Traxler Model

The high diastereoselectivity of additions to tert-butanesulfinyl imines is not random; it is governed by a predictable chelation-controlled transition state.

The "Closed" Transition State

When using Grignard reagents or organolithiums with coordinating solvents, the reaction proceeds via a six-membered, chair-like transition state (Zimmerman-Traxler model).

-

Coordination: The metal (Mg or Li) coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen .

-

Geometry: This locks the imine in a specific conformation.

-

Attack: The nucleophile attacks from the face opposite the bulky tert-butyl group.

Visualization: The Synthetic Cycle & Decision Matrix

The following diagram outlines the decision logic for synthesis and the mechanistic pathway.

Figure 1: The Ellman Synthetic Cycle.[1] Note the critical divergence in condensation conditions for aldehydes vs. ketones.

Operational Guide: Validated Protocols

Phase 1: Condensation (The Ti(OEt) Method)

Titanium(IV) ethoxide is the superior reagent for this transformation. It serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward.

Reagents:

-

Ketone/Aldehyde (1.0 equiv)

-

(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)

-

Ti(OEt)

(2.0 equiv) -

Solvent: THF (anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask under N

. -

Mixing: Dissolve the sulfinamide and ketone in THF (0.5 M).

-

Activation: Add Ti(OEt)

neat via syringe. The solution typically turns light yellow. -

Reflux: Heat to 60–75 °C for 6–24 hours. Monitor by TLC or LCMS.

-

Workup (Critical): Do not quench directly with water (forms gelatinous TiO

). Instead, pour the mixture into a brine solution with vigorous stirring, or use a saturated solution of sodium potassium tartrate (Rochelle's salt) to solubilize titanium salts. Filter through Celite.

Phase 2: Nucleophilic Addition (Grignard)

Protocol:

-

Cooling: Cool the imine solution (in CH

Cl -

Addition: Add Grignard reagent (2.0 equiv) dropwise.

-

Mechanism Check: The low temperature is crucial to maintain the chelated transition state.

-

Quench: Quench with saturated NH

Cl at low temperature before warming.

Phase 3: Deprotection

Protocol:

-

Dissolve the sulfinamide in MeOH.

-

Add 4N HCl in dioxane (2.0 equiv).

-

Stir at RT for 30 minutes.

-

Precipitate the amine hydrochloride salt with Et

O or concentrate to dryness.

Comparative Analysis: Condensing Agents

Not all substrates require Titanium.[2] Use this table to select the appropriate reagent for your substrate.

| Reagent | Substrate Scope | Advantages | Limitations |

| Ti(OEt) | Ketones, Sterically hindered Aldehydes | High conversion, water scavenging, works on "impossible" substrates. | Requires careful workup to manage Titanium salts. |

| CuSO | Unhindered Aldehydes | Mild, cheap, simple filtration workup. | Ineffective for ketones or bulky aldehydes; slow kinetics. |

| Cs | Specific labile Aldehydes | Base-mediated (avoids Lewis acidity). | Limited scope; rarely used for ketones. |

Case Studies in Drug Discovery

The reliability of this chemistry has led to its adoption in the synthesis of major pharmaceutical assets.

Case Study A: Lenacapavir (Gilead)

-

Therapeutic Area: HIV-1 Capsid Inhibitor.

-

Application: The synthesis of Lenacapavir involves the construction of a complex chiral amine framework. Ellman's auxiliary (specifically the (R)-isomer) allows for the establishment of the critical stereocenter adjacent to the amine with high diastereomeric ratio (dr > 98:2), avoiding costly chiral resolution steps later in the process.

Case Study B: Tubulysin D (Total Synthesis)

-

Challenge: Tubulysin D is a potent cytotoxic peptide with a labile "Tuv" subunit containing a chiral amine.

-

Solution: Researchers utilized tert-butanesulfinyl imine chemistry to install the stereocenter.[1][3][4][5][6] The mild acidic deprotection (HCl/MeOH) was crucial, as it preserved the integrity of the sensitive peptide bonds and other functional groups that would have degraded under the harsh conditions required for removing other auxiliaries (e.g., hydrogenolysis for benzyl groups).

Advanced Developments: Catalytic & Flow Chemistry

While the stoichiometric use of the auxiliary is standard, recent advancements have pushed the boundaries:

-

Flow Chemistry: The Ti(OEt)

condensation, often slow in batch, has been accelerated using continuous flow reactors at superheated temperatures, reducing reaction times from 24 hours to minutes. -

Catalytic Variants: Research is ongoing to use catalytic amounts of chiral sulfinamides or to use achiral imines with chiral catalysts, though the stoichiometric Ellman auxiliary remains the most robust method for discovery chemistry due to its predictability.

References

-

Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Journal of the American Chemical Society.

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron.

-

Link, J. O., et al. (2020). Clinical Candidate Lenacapavir (GS-6207): A Potent, Long-Acting HIV-1 Capsid Inhibitor. Nature. (Contextualizing the use of chiral amines in modern antiviral design).

-

Peltier, H. M., et al. (2006). The Total Synthesis of Tubulysin D. Journal of the American Chemical Society.

Sources

- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ellman's Sulfinamides [sigmaaldrich.com]

- 6. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

Safety data sheet (SDS) and handling precautions for sulfinamides

This guide outlines the technical safety profile, handling protocols, and process chemistry considerations for sulfinamides, with a specific focus on (S)-(-)-tert-Butanesulfinamide (Ellman’s Auxiliary) and p-Toluenesulfinamide . It is designed for researchers requiring actionable data beyond standard vendor SDSs.

Technical Guide for Drug Development & Process Chemistry

Executive Summary: The Dual Nature of Sulfinamides

Sulfinamides (

Critical Safety Insight: The most common hazard is not acute toxicity, but process instability . Specifically, tert-butanesulfinamide undergoes a thermal rearrangement in chlorinated solvents above room temperature, potentially leading to runaway exotherms or loss of stereochemical integrity during scale-up.

Hazard Identification & Toxicology (GHS Classification)

Unlike generic SDSs, this section differentiates between the physical hazards of the solid reagent and the chemical hazards of its reaction intermediates.

Table 1: Comparative Hazard Profile

| Compound | CAS No.[1] | GHS Classification | Signal Word | Key Hazard Statements |

| (S)-(-)-tert-Butanesulfinamide | 146374-27-8 | Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3 | WARNING | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] |

| p-Toluenesulfinamide | 70-55-3 | Eye Irrit. 2; STOT SE 3 | WARNING | H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] |

| Lithium Bis(trimethylsilyl)amide (Common Reagent) | 4039-32-1 | Flam. Liq. 2; Skin Corr.[1][3][2][4] 1B | DANGER | H225: Highly flammable liquid.H314: Causes severe skin burns and eye damage. |

Toxicological Mechanisms

-

Dermal/Ocular: Sulfinamides possess a polar

bond and a basic nitrogen. Upon contact with mucous membranes, they can act as mild proton acceptors, leading to local irritation. -

Systemic Toxicity: While oral

data is often

Stability & Reactivity: The Hidden Process Hazards

This section details the non-obvious stability issues that affect both safety and yield.

A. Hydrolytic Instability (Acid-Catalyzed)

Sulfinamides are relatively stable to base but labile to acid .

-

Mechanism: Protonation of the sulfinyl oxygen activates the sulfur center for nucleophilic attack by water.[5]

-

Consequence: Inadvertent exposure to atmospheric moisture and acidic fumes (e.g., HCl vapors in a hood) hydrolyzes the reagent back to the sulfinic acid and ammonium salt, destroying the chiral auxiliary.

B. Thermal Rearrangement (The Chlorinated Solvent Risk)

CRITICAL PROCESS NOTE: tert-Butanesulfinamide is thermally unstable in chlorinated solvents (e.g.,

Causality: The rearrangement is not a radical process but likely an acid-catalyzed or polar pathway facilitated by the solvent's dielectric properties and trace HCl often present in DCM/Chloroform.

Visualization: Stability Decision Tree

The following diagram outlines the logical decision process for solvent and temperature selection to prevent degradation.

Figure 1: Decision logic for solvent selection to avoid thermal rearrangement of tert-butanesulfinamide.

Safe Handling & Experimental Protocols

Protocol 1: Moisture-Free Weighing & Transfer

-

Rationale: Preventing hydrolysis preserves stoichiometry for the subsequent imine condensation.

-

PPE: Nitrile gloves (double gloved if handling >10g), safety glasses with side shields, lab coat.

-

Procedure:

-

Allow the storage container to warm to room temperature before opening to prevent condensation.

-

Weigh quickly in a low-humidity environment (<40% RH) or inside a glovebox for process-scale (>100g).

-

If clumps are visible, do not grind in an open mortar (hygroscopic uptake). Dry under vacuum over

first.

-

Protocol 2: Ellman Imine Condensation (Ti(OEt)4 Method)

This is the standard method for drug development but involves generating ethanol and potential pressure buildup.

Safety Critical Control Points:

-

Reagent: Titanium(IV) ethoxide is water-sensitive and hydrolyzes to release ethanol and

. -

Exotherm: The mixing of

with the ketone/aldehyde is slightly exothermic.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Addition: Add (S)-(-)-tert-butanesulfinamide (1.1 equiv) and the ketone (1.0 equiv) in dry THF.

-

Catalyst: Add

(2.0 equiv) dropwise via syringe. Note: Solution will turn slightly yellow/orange. -

Reaction: Stir at room temperature (or reflux for hindered ketones).

-

Quench (Hazard): Pour reaction mixture into brine while stirring vigorously.

-

Why? Direct water addition causes rapid

precipitation which can trap product. Brine creates a granular precipitate that is easier to filter. -

Warning: This quench is exothermic.

-

Visualization: Synthesis Safety Workflow

Figure 2: Process flow for Titanium-mediated condensation, highlighting the exothermic quench step.

Emergency Response & Disposal

Accidental Release Measures

-

Solid Spill:

-

Isolate the area.

-

Sweep up using a dust suppressant (or wet paper towel) to avoid aerosolizing the powder.

-

Place in a sealed container labeled "Sulfur-containing Organic Waste."

-

-

Solution Spill (e.g., in DCM):

-

Absorb with vermiculite or sand.

-

Do not use combustible materials (sawdust) if mixed with oxidizers.

-

Ventilate the area to clear solvent vapors.

-

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[7][8][9] Sulfinamides are basic; prolonged contact can cause corneal clouding.

-

Skin Contact: Wash with soap and water.[1][3][2][10] Do not use alcohol (increases permeability).

-

Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation), administer oxygen.

Waste Disposal[12][13][14]

-

Incineration: Must be performed in an incinerator equipped with a scrubber.

-

Reasoning: Combustion releases Sulfur Oxides (

) and Nitrogen Oxides (

-

-

Aqueous Waste: The aqueous layer from the quench contains Titanium salts and ethanol. Do not pour down the drain; dispose of as "Aqueous Organic Waste with Metals."

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research, 35(11), 984–995. Link

-

ChemicalBook. (2024). "(S)-(-)-tert-Butanesulfinamide SDS". ChemicalBook Safety Data. Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: (S)-(-)-2-Methyl-2-propanesulfinamide". Merck KGaA. Link

-

Arava, V. R.; Gorentla, L. (2011). "Thermal rearrangement of tert-butylsulfinamide". Beilstein Journal of Organic Chemistry, 7, 9–12. Link

-

BenchChem. (2025).[7][11] "Methanesulfonamide: A Comparative Analysis of its Stability". BenchChem Technical Reports. Link

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. echemi.com [echemi.com]

- 5. dspace.cuni.cz [dspace.cuni.cz]

- 6. Thermal rearrangement of tert-butylsulfinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. p-Toluenesulfonamide - Safety Data Sheet [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (R)-N-benzylidene-2-methylpropane-2-sulfinamide

Introduction: The Strategic Importance of Chiral Sulfinyl Imines

In the landscape of modern asymmetric synthesis, chiral auxiliaries are indispensable tools for inducing stereoselectivity. Among these, (R)-(+)-2-methylpropane-2-sulfinamide, commonly known as Ellman's sulfinamide, has emerged as a uniquely versatile and powerful reagent.[1][2] Its condensation with aldehydes and ketones produces N-sulfinyl imines, which are robust, crystalline, and highly effective intermediates for the stereoselective synthesis of chiral amines.[2][3][4]

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of (R)-N-benzylidene-2-methylpropane-2-sulfinamide, a foundational N-sulfinyl aldimine. This compound serves as a critical electrophile for the addition of a wide array of nucleophiles, enabling the construction of valuable α-substituted benzylamines with a high degree of stereochemical control.[1][5] We will explore the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: The Role of Lewis Acid Catalysis

The synthesis of an N-sulfinyl imine is a condensation reaction between the primary amine of the sulfinamide and the carbonyl carbon of an aldehyde. This reaction is reversible, and its equilibrium must be actively shifted toward the product.

The core principle behind this synthesis is the use of a Lewis acid, most commonly a titanium(IV) alkoxide such as titanium(IV) isopropoxide (Ti(OiPr)₄) or titanium(IV) ethoxide (Ti(OEt)₄).[4][6][7][8] The Lewis acid serves a dual purpose:

-

Activation of the Aldehyde: The titanium center coordinates to the carbonyl oxygen of benzaldehyde. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the nitrogen atom of the sulfinamide.

-

Water Scavenging: The reaction liberates one equivalent of water. In the presence of a titanium(IV) alkoxide, the generated water reacts preferentially with the Lewis acid to form highly stable titanium-oxo species. This process irreversibly removes water from the reaction medium, preventing the hydrolytic cleavage of the product imine and driving the reaction equilibrium to completion according to Le Châtelier's principle.

The necessity for strictly anhydrous reaction conditions cannot be overstated. Any extraneous water will consume the Lewis acid and inhibit the reaction's progress.

Experimental Protocol: Synthesis of (R)-N-benzylidene-2-methylpropane-2-sulfinamide

This protocol is a robust, validated procedure for the reliable synthesis of the target compound.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Key Properties |

| (R)-(+)-2-Methylpropane-2-sulfinamide | C₄H₁₁NOS | 121.20 | 10.0 | 1.0 | Chiral Auxiliary, moisture-sensitive solid |

| Benzaldehyde | C₇H₆O | 106.12 | 10.5 | 1.05 | Reagent, freshly distilled recommended |

| Titanium(IV) Isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | 20.0 | 2.0 | Lewis Acid / Water Scavenger, highly moisture-sensitive liquid |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~40 mL | - | Anhydrous solvent, inhibitor-free |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | Extraction Solvent |

| Brine (Saturated aq. NaCl) | NaCl/H₂O | - | - | - | Quenching/Washing Agent |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | Anhydrous drying agent |

Step-by-Step Synthesis Procedure

-

Flask Preparation: Place a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum under oven-drying for at least 4 hours at 120 °C. Allow the flask to cool to room temperature under a stream of inert gas.

-

Reagent Charging: To the cooled flask, add (R)-(+)-2-methylpropane-2-sulfinamide (1.21 g, 10.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe through the rubber septum. Stir the mixture until the sulfinamide is fully dissolved.

-

Lewis Acid Addition: While stirring, add titanium(IV) isopropoxide (5.9 mL, 20.0 mmol) dropwise via syringe. A slight exotherm may be observed.

-

Aldehyde Addition: Add freshly distilled benzaldehyde (1.07 mL, 10.5 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the resulting pale yellow mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting benzaldehyde and the product imine should have distinct Rf values. The reaction is complete upon full consumption of the starting aldehyde.

-

Reaction Quench: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Slowly pour the mixture into a beaker containing an equal volume of brine (~60 mL) under vigorous stirring. A thick white precipitate of titanium salts will form.

-

Filtration: Stir the biphasic mixture vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® in a sintered glass funnel to remove the titanium solids. Wash the filter cake thoroughly with additional ethyl acetate (3 x 20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Washing & Drying: Combine all organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically a pale yellow oil or solid, can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexanes/ether) to afford the title compound as a white crystalline solid.

Expected Results & Characterization

| Parameter | Expected Outcome |

| Yield | 85-95% |

| Appearance | White to off-white crystalline solid |

| Purity (by ¹H NMR) | >98% |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.59 (s, 1H), 7.88 (d, J=7.6 Hz, 2H), 7.50-7.40 (m, 3H), 1.25 (s, 9H) |

| Melting Point | 103-107 °C |

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of (R)-N-benzylidene-2-methylpropane-2-sulfinamide.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Wet solvent or reagents. 2. Impure benzaldehyde (oxidized to benzoic acid). 3. Insufficient Lewis acid. | 1. Ensure THF is freshly distilled from a suitable drying agent (e.g., Na/benzophenone). Use high-purity sulfinamide. 2. Use freshly distilled or newly purchased benzaldehyde. 3. Confirm accurate addition of the titanium reagent; consider using slightly more if moisture is suspected. |

| Reaction Stalls | Incomplete water removal, leading to equilibrium. | Add molecular sieves (4Å) to the reaction mixture. Ensure the reaction is well-sealed under a positive pressure of inert gas. |

| Difficult Filtration (Clogged Funnel) | Titanium salts are too fine or gelatinous. | After quenching, stir the biphasic mixture vigorously for a longer period (30-60 min) to granulate the precipitate. Use a thicker pad of Celite®. |

| Product Hydrolysis During Work-up | The N-sulfinyl imine bond is sensitive to acid. | Ensure all aqueous solutions used for washing are neutral or slightly basic. Avoid prolonged contact with water. Perform the work-up efficiently. |

Safety Precautions

-

Titanium(IV) Isopropoxide: Reacts vigorously with water. It is flammable and causes skin and eye irritation. Handle exclusively in a fume hood under inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon standing. Use only peroxide-free THF.

-

General Precautions: Perform the entire procedure in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

-

Hu, A., Zhang, Z.-M., Xiao, Y., & Zhang, J. (2019). Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M. Organic Syntheses, 96, 470-487. [Link]

-

Weix, D. J., & Ellman, J. A. (2005). (RS)-(+)-2-METHYL-2-PROPANESULFINAMIDE. Organic Syntheses, 82, 157-161. [Link]

- Supporting Information for: Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne. (n.d.). Royal Society of Chemistry. Retrieved from supporting information documents which often contain detailed experimental procedures.

-

tert-Butanesulfinamide. (n.d.). In Wikipedia. Retrieved from [Link]

- Senanayake, C. H., et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development.

- Ferreira, F., Botuha, C., & Chemla, F. (2019). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Chemical Society Reviews.

-

Li, G., et al. (2023). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances, 9(42). [Link]

- Annunziata, R., et al. (2000). Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor. Journal of the Chemical Society, Perkin Transactions 1, (21), 3743-3749.

- Medley, J. W. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Myers Chem 115 Handout.

- Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46.

- Method for preparing chiral tert-butyl sulfinamide. (2021).

- Wang, Z., et al. (2022). Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N-H Oxaziridines to Sulfenamides. ChemRxiv.

- KHSO4-Mediated Condensation Reactions of tert-Butanesulfinamide with Aldehydes. Preparation of tert-Butanesulfinyl Aldimines. (2009).

-

Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. (2019). Organic Syntheses, 96, 179-194. [Link]

-

Zhang, Y., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molecules, 26(17), 5344. [Link]

- Cogan, D. A., & Ellman, J. A. (1999). Asymmetric synthesis of α-substituted amines via diastereoselective reduction of N-tert-butanesulfinyl ketimines. Tetrahedron Letters, 40(1), 1-4.

-

2-methyl-N-benzylidene-propane-2-sulfinamide. (n.d.). PubChem. Retrieved from [Link]

- Xu, J., et al. (2014). Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis. Tetrahedron, 70(42), 7795-7801.

- 2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide)

Sources

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]